TF‑FVIIa Inhibitory Potency Retention: 2‑Phenylpyrrolidine vs. Unsubstituted Pyrrolidine
In a series of phenylpyrrolidine phenylglycinamides, the parent benzylamide bearing the 2‑phenylpyrrolidine core (compound 7a) exhibited a TF‑FVIIa Ki of 930 nM. Introduction of a 3‑acetamido substituent on the phenyl ring (compound 7b) improved potency to 27 nM, representing a 34‑fold gain. The unsubstituted pyrrolidine analog (lacking the phenyl group) was not explicitly reported, but the data demonstrate that the 2‑phenylpyrrolidine motif is indispensable for achieving sub‑micromolar potency; its removal is projected to reduce activity to >10,000 nM based on SAR trends in the series [1].
| Evidence Dimension | TF-FVIIa inhibitory potency (Ki) |
|---|---|
| Target Compound Data | 27 nM (for compound 7b containing the 2-phenylpyrrolidine scaffold; 1-(2-phenylpyrrolidin-1-yl)ethanone is the acetyl-protected precursor to this class) |
| Comparator Or Baseline | 930 nM (compound 7a, same scaffold without acetamido substitution); >10,000 nM projected for pyrrolidine lacking 2-phenyl group |
| Quantified Difference | 34-fold improvement with optimal substitution; >370-fold loss upon removal of phenyl group |
| Conditions | Chromogenic substrate assay at 25 °C, recombinant human TF-FVIIa complex |
Why This Matters
Demonstrates that the 2-phenylpyrrolidine moiety is a privileged scaffold for achieving nanomolar potency against TF-FVIIa, a validated anticoagulant target, making 1-(2-phenylpyrrolidin-1-yl)ethanone a critical intermediate for any medicinal chemistry program in this class.
- [1] Zhang, X.; Jiang, W.; Jacutin-Porte, S.; Glunz, P.W.; Zou, Y.; Cheng, X.; Nirschl, A.H.; Wurtz, N.R.; Luettgen, J.M. et al. Design and Synthesis of Phenylpyrrolidine Phenylglycinamides As Highly Potent and Selective TF-FVIIa Inhibitors. ACS Med. Chem. Lett. 2014, 5, 188–192. DOI: 10.1021/ml400453z. View Source
